molecular formula C6H16ClNS B1272815 2-(tert-Butylthio)ethylammonium chloride CAS No. 60116-77-0

2-(tert-Butylthio)ethylammonium chloride

Cat. No. B1272815
CAS RN: 60116-77-0
M. Wt: 169.72 g/mol
InChI Key: YJAKJFWAOKKUJK-UHFFFAOYSA-N
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Description

2-(tert-Butylthio)ethylammonium chloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical groups, such as tert-butyl groups and ammonium salts, which can provide insight into the properties and synthesis of similar compounds. For instance, tert-butyl groups are known to have steric effects on chemical reactions, as discussed in the context of S(N)2 reactions . Ammonium salts, including those with tert-butyl groups, have been synthesized and characterized, indicating the potential for creating a wide variety of related compounds .

Synthesis Analysis

The synthesis of compounds containing tert-butyl groups can involve various strategies. One method includes the use of thionyl chloride mediated chlorination with tetrabutylammonium chloride as an additive to suppress side product formation . Another approach for introducing tert-butyl groups involves the addition of methylmagnesium chloride to a dimethyliminium salt . The conversion of tert-butyl esters to acid chlorides using thionyl chloride has also been reported, which could be a relevant step in synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups can be influenced by the steric hindrance these groups provide. For example, the steric effect of the tert-butyl group raises the activation energy in S(N)2 reactions . Additionally, the introduction of tert-butyl groups can affect the melting points of macrocyclic ionic liquids, as seen in the case of tetrasubstituted p-tert-butylthiacalix arenes .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl groups can be influenced by the steric bulk of these groups. For instance, tert-butyl esters react with SOCl2 to provide acid chlorides, a reaction that is unreactive with smaller ester groups . The presence of tert-butyl groups can also affect the potency of chloride channel blockers, as seen in the structure-activity studies of certain dithianes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl groups can vary widely. The presence of tert-butyl groups can lead to high melting points due to the formation of a supramolecular two-dimensional network via hydrogen bonding, as observed in the case of N,N'-bis[2-(tert-butyldimethylsiloxy)ethyl]ethylenediammonium dichloride . The introduction of tert-butyl groups can also lower the melting points of certain macrocyclic ionic liquids . Additionally, the steric effects of tert-butyl groups can influence the activation energies of chemical reactions .

Scientific Research Applications

1. Coordination Behaviour of 2-((E)-(tert-butylimino)methyl) phenol

  • Application Summary: This compound was used to prepare five novel complexes by reacting it with lanthanide nitrate and chloride salts .
  • Methods of Application: The coordination sphere is composed of three monodentate HL2 ligands bonded to the metal centre through the phenolic oxygen atom and three nitrate ions coordinated in a bidentate fashion .
  • Results: The complexes derived from the chloride salts exhibited an octahedral geometry with four monodentate Schif base ligands coordinating in the equatorial positions and two chloride ions in axial positions .

2. Solvolysis of tert-butyl halide

  • Application Summary: The solvolysis of tert-butyl chloride, bromide, and iodide was studied .
  • Methods of Application: The properties of the transition states in the solvolysis of these compounds were obtained .
  • Results: It was found that all three transition states, in both protic and in aprotic solvents, are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

3. Use of tert-butyl alcohol in Lyophilization

  • Application Summary: The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years .
  • Methods of Application: Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
  • Results: This method has been found to be beneficial in the pharmaceutical industry .

4. Solvolysis Transition States of tert-butyl Halide

  • Application Summary: The solvolysis of tert-butyl halides, including tert-butyl chloride, bromide, and iodide, has been studied .
  • Methods of Application: The properties of the transition states in the solvolysis of these compounds were obtained .
  • Results: It was found that all three transition states, in both protic and in aprotic solvents, are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

5. Ethylammonium Chloride

  • Application Summary: Ethylammonium chloride is a compound with a similar structure to 2-(tert-Butylthio)ethylammonium chloride .
  • Methods of Application: This compound is often used in chemical reactions due to its properties .
  • Results: The specific results or outcomes depend on the specific application or experiment .

6. Synthesis of Benzo[1,2-d;4,5-d′]bis[1,3]dithioles

  • Application Summary: Benzo[1,2-d;4,5-d′]bis[1,3]dithioles are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .
  • Methods of Application: Access to these is usually gained via tert-butyl aryl sulfides, the synthesis of which requires the use of highly malodorous tert-butyl thiol and relies on SNAr-chemistry requiring harsh reaction conditions .
  • Results: The synthesis of these compounds has been improved, leading to better access to these important building blocks .

4. Solvolysis Transition States of tert-butyl Halide

  • Application Summary: The solvolysis of tert-butyl halides, including tert-butyl chloride, bromide, and iodide, has been studied .
  • Methods of Application: The properties of the transition states in the solvolysis of these compounds were obtained .
  • Results: It was found that all three transition states, in both protic and in aprotic solvents, are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

5. Ethylammonium Chloride

  • Application Summary: Ethylammonium chloride is a compound with a similar structure to 2-(tert-Butylthio)ethylammonium chloride .
  • Methods of Application: This compound is often used in chemical reactions due to its properties .
  • Results: The specific results or outcomes depend on the specific application or experiment .

6. Synthesis of Benzo[1,2-d;4,5-d′]bis[1,3]dithioles

  • Application Summary: Benzo[1,2-d;4,5-d′]bis[1,3]dithioles are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .
  • Methods of Application: Access to these is usually gained via tert-butyl aryl sulfides, the synthesis of which requires the use of highly malodorous tert-butyl thiol and relies on SNAr-chemistry requiring harsh reaction conditions .
  • Results: The synthesis of these compounds has been improved, leading to better access to these important building blocks .

Safety And Hazards

The safety data sheet for a related compound, tert-Butylbenzene, indicates that it is a flammable liquid and can cause skin irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to use protective gloves, eye protection, and face protection when handling the compound .

properties

IUPAC Name

2-tert-butylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NS.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAKJFWAOKKUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208865
Record name 2-(tert-Butylthio)ethylammonium chloride
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Molecular Weight

169.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butylthio)ethylammonium chloride

CAS RN

60116-77-0
Record name Ethanamine, 2-[(1,1-dimethylethyl)thio]-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(tert-Butylthio)ethylammonium chloride
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Record name 2-(tert-Butylthio)ethylammonium chloride
Source EPA DSSTox
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Record name 2-(tert-butylthio)ethylammonium chloride
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